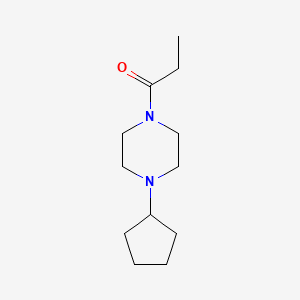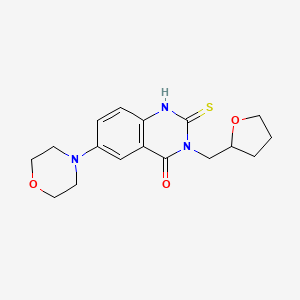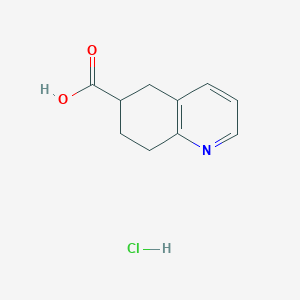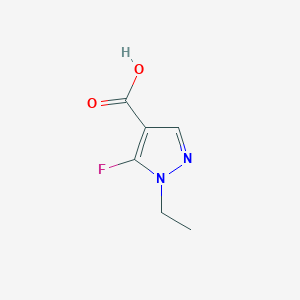
1-(4-Cyclopentylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of piperazine and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, featuring structures similar to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, has demonstrated potential anticonvulsant properties. These compounds, by combining chemical fragments of established antiepileptic drugs, have shown broad spectra of activity in preclinical seizure models, indicating their promise as new antiepileptic agents with high protective indexes and safety profiles superior to some clinically relevant drugs (Kamiński et al., 2015).
Biodistribution Studies for Anti-Chagas Treatment
A study involving amide-containing thiazoles related to this compound demonstrated their potential as drugs for treating Chagas disease. A BODIPY-fluorophore-based probe was developed for in vivo biodistribution studies, offering insights into administration routes and regimens for treating Chagas disease with these compounds (Rodríguez et al., 2017).
Xanthine Oxidase Inhibition and Anti-inflammatory Effects
Cyclodidepsipeptides, structurally related to this compound, have been evaluated for their inhibitory activity against xanthine oxidase and their anti-inflammatory response. These compounds offer a promising approach for treating gout and other conditions associated with excessive uric acid production or inflammation, demonstrating excellent inhibitory effects and potential therapeutic benefits (Šmelcerović et al., 2013).
Dual Action in Antidepressant Activity
Research on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, closely related to this compound, showed significant potential in treating depression. These compounds exhibit dual pharmacological profiles by inhibiting serotonin reuptake and antagonizing 5-HT1A receptors, suggesting a rapid and pronounced enhancement in serotoninergic neurotransmission for effective depression treatment (Martínez-Esparza et al., 2001).
HIV-1 Attachment Inhibition
A study on 4-fluoro-6-azaindole derivatives, structurally akin to this compound, found these compounds to be potent HIV-1 attachment inhibitors. They target the viral envelope protein gp120, providing a new avenue for HIV treatment with improved pharmacokinetic properties (Regueiro-Ren et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCWCBMFFNCSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)

